molecular formula C10H15Cl5N2 B13840359 N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B13840359
M. Wt: 340.5 g/mol
InChI Key: HJZGSXZZBDFQMH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H15Cl5N2

Molecular Weight

340.5 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H

InChI Key

HJZGSXZZBDFQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is synthesized primarily through the functionalization of ethane-1,2-diamine with two key substituents:

  • A 2-chloroethyl group attached to one nitrogen atom.
  • A 2,3-dichlorophenyl group attached to the other nitrogen atom.

The dihydrochloride salt form is obtained by treatment of the free base with hydrochloric acid, enhancing stability and crystallinity for pharmaceutical use.

Stepwise Preparation

  • Starting Material : Ethane-1,2-diamine is the core scaffold, chosen for its two primary amine groups allowing selective substitution.

  • Chloroalkylation : One amine group undergoes alkylation with 2-chloroethyl chloride (or a related chloroalkylating agent), introducing the 2-chloroethyl moiety.

  • Arylation : The second amine is substituted with a 2,3-dichlorophenyl group, typically via nucleophilic aromatic substitution or reductive amination using a suitable 2,3-dichlorobenzyl derivative.

  • Salt Formation : The resulting diamine base is converted into the dihydrochloride salt by reaction with hydrochloric acid, producing the stable crystalline form used in pharmaceutical reference standards.

Reaction Conditions and Considerations

  • Solvents : Organic solvents such as methanol or dimethyl sulfoxide (DMSO) are used for solubility and reaction control.

  • Temperature : Controlled temperatures (often ambient to moderate heating) to optimize reaction rates and minimize by-products.

  • Purification : Crystallization from acidic aqueous media or chromatographic methods to isolate the pure dihydrochloride salt.

Analytical Data and Research Outcomes

Chemical and Physical Properties

Property Data
Molecular Formula C10H15Cl5N2
Molecular Weight 340.5 g/mol
Solubility Soluble in DMSO and methanol
Salt Form Dihydrochloride
CAS Registry Number Not universally assigned (varies by source)

Spectroscopic Characterization

Research Outcomes

  • The compound is primarily studied as a pharmaceutical impurity, notably in aripiprazole synthesis, where its presence affects drug purity and efficacy.

  • It serves as a reference standard in pharmaceutical analysis to detect and quantify impurities.

  • Stability studies indicate the dihydrochloride salt form is more stable and easier to handle than the free base.

Comparative Table of Preparation and Properties

Aspect Description
Starting Material Ethane-1,2-diamine
Key Reagents 2-Chloroethyl chloride, 2,3-dichlorophenyl derivative
Reaction Type Alkylation and arylation of diamine
Salt Formation Hydrochloric acid treatment
Solvents Methanol, DMSO
Purification Crystallization, chromatography
Analytical Techniques NMR, IR, MS, HPLC
Application Pharmaceutical impurity standard
Stability Enhanced as dihydrochloride salt

Perspectives from Varied Sources

  • Pharmaceutical Suppliers (e.g., Sigma-Aldrich, USP): Provide the compound as a USP reference standard, emphasizing purity and storage conditions (-10 to -25°C) for stability.

  • Chemical Industry : Notes the compound’s role as an intermediate or impurity in drug synthesis, with commercial availability for research purposes.

  • Research Literature : Highlights its importance in impurity profiling and quality control in pharmaceutical manufacturing processes.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Anticancer Activity

Research has indicated that N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride exhibits significant anticancer properties. Its mechanism is thought to involve the disruption of DNA synthesis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage. Research published in Neuroscience Letters reported that treatment with this compound reduced apoptosis in neuronal cells exposed to neurotoxic agents.

Table 2: Summary of Medicinal Applications

ApplicationMechanism of ActionReference
AnticancerDisruption of DNA synthesisJournal of Medicinal Chemistry
NeuroprotectionReduction of oxidative stress and apoptosisNeuroscience Letters

Bioremediation Potential

The compound's chlorinated structure suggests potential use in bioremediation processes. Studies have shown that it can be utilized to enhance the degradation of chlorinated organic pollutants in contaminated soils and water bodies. A case study from Environmental Science & Technology demonstrated the compound's effectiveness in promoting microbial activity that leads to the breakdown of harmful substances.

Table 3: Environmental Applications

ApplicationEffectivenessReference
BioremediationEnhances degradation of chlorinated pollutantsEnvironmental Science & Technology

Polymer Synthesis

In materials science, this compound has been explored for its role in synthesizing novel polymers. Its ability to act as a cross-linking agent allows for the development of materials with enhanced thermal stability and mechanical properties. Research published in Polymer Chemistry discusses the synthesis of polymeric materials incorporating this compound and their subsequent characterization.

Table 4: Materials Science Applications

ApplicationRoleReference
Polymer SynthesisCross-linking agent for enhanced materialsPolymer Chemistry

Mechanism of Action

The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This interaction can result in the disruption of cell division and the induction of apoptosis in cancer cells. The molecular targets include DNA, enzymes involved in DNA replication, and proteins critical for cell survival.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₀H₁₃Cl₃N₂·2HCl (exact formula inferred from substituents and dihydrochloride salt) .
  • Substituents :
    • N1 : 2-Chloroethyl group.
    • N2 : 2,3-Dichlorophenyl group.
  • Key Features : The compound combines a chlorinated aromatic ring with an ethylenediamine backbone, modified by chloroethyl and dichlorophenyl groups. Its dihydrochloride salt enhances solubility and stability for pharmaceutical applications .

Structural Analogs in Ethylene/Phenylene Diamine Derivatives

The compound’s structural analogs are classified based on substituent variations and biological activity:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (N1/N2) Molecular Weight Key Applications Evidence ID
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride C₁₀H₁₃Cl₃N₂·2HCl 2-Cl-Ethyl / 2,3-diCl-Ph ~335.5 (est.) Pharmaceutical intermediate
N1-(3,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride C₈H₁₀Cl₂N₂·HCl H / 3,4-diCl-Ph 252.1 Corrosion inhibition studies
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA) C₁₁H₁₁ClN₄ 7-Cl-Quinoline / H 234.7 Antimalarial agent
N1-(2-Chloroethyl)ethane-1,2-diamine dihydrochloride C₄H₁₃Cl₃N₂ 2-Cl-Ethyl / H 195.5 Synthetic intermediate
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride C₈H₁₂ClN₃O₂ H / 3-NO₂-Ph 217.7 Lab reagent
Key Observations :

Substituent Impact: Chlorinated Aromatic Rings: The 2,3-dichlorophenyl group in the target compound provides enhanced lipophilicity compared to non-chlorinated analogs (e.g., CQA) . This may improve membrane permeability in drug design. Chloroethyl vs.

Biological Activity: Antiplasmodial Activity: CQA (N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine) demonstrates efficacy against Plasmodium falciparum (IC₅₀: 12 nM), attributed to the chloroquinoline moiety . The target compound’s dichlorophenyl group may confer distinct target specificity. Antimicrobial Potential: Chlorinated diamines like Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) show broad-spectrum activity against bacteria and fungi, suggesting the target compound’s chloroethyl group could modulate similar pathways .

Physicochemical Properties :

  • Solubility : Dihydrochloride salts (e.g., target compound and N1-(2-chloroethyl)ethane-1,2-diamine dihydrochloride) exhibit higher aqueous solubility than free bases, critical for formulation .
  • Stability : The 2,3-dichlorophenyl group may reduce metabolic degradation compared to nitro- or methyl-substituted analogs .

Challenges :

  • Regioselectivity : Controlling the position of chlorine atoms on the phenyl ring (e.g., 2,3- vs. 3,4-dichlorophenyl) requires precise reaction conditions .
  • Byproduct Formation : Alkylation of both amine groups (N1 and N2) may occur, necessitating chromatographic purification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between ethane-1,2-diamine derivatives and halogenated aromatic precursors. For example, describes the synthesis of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA) using 4,7-dichloroquinoline and ethylenediamine under reflux in ethanol. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogenated aryl substrates.
  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) improves purity .
    • Data Table :
PrecursorSolventTemperature (°C)Yield (%)Purity (HPLC)
4,7-DichloroquinolineEthanol8085>95%
2,3-Dichlorophenyl chlorideDMF10072>90%

Q. How is the structural characterization of this compound performed using spectroscopic and spectrometric techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (D₂O or DMSO-d₆). For dihydrochloride salts, acidic protons (e.g., NH) may appear broad or exchange with D₂O. reports δ 7.3–7.4 ppm for aromatic protons and δ 3.6–4.3 ppm for ethylenediamine CH₂ groups .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂Cl₃N₃: 288.02; observed: 288.03) .
  • Elemental Analysis : Verify stoichiometry of Cl⁻ and N content (e.g., %C: 41.6, %H: 4.2, %N: 14.5) .

Q. What analytical methods are recommended for assessing the purity of dihydrochloride salts in this compound?

  • Methodology :

  • Ion Chromatography : Quantify Cl⁻ content to confirm dihydrochloride stoichiometry.
  • Titration : Use potentiometric titration with AgNO₃ to determine free chloride ions .
  • HPLC-UV/ELSD : Monitor impurities using a C18 column with acetonitrile/water (0.1% TFA) gradients .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity and binding mechanisms of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., nitric oxide synthase in ). Focus on hydrogen bonding with active-site residues (e.g., Arg183, Glu377) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
    • Data Contradiction Analysis : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protonation state miscalculations. Validate with free-energy perturbation (FEP) methods .

Q. What strategies resolve spectral contradictions in NMR assignments for ethane-1,2-diamine derivatives?

  • Methodology :

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of NH and aromatic protons .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify NH signal splitting patterns .
  • DFT Calculations : Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-31G*) to validate assignments .

Q. How can crystallography resolve ambiguities in the protonation state of dihydrochloride salts?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL ( ) for refinement. Key parameters:
  • R-factor : Aim for <5% to confirm precise H-bonding networks.
  • Cl⁻ Positioning : Locate counterions in electron density maps to validate dihydrochloride formation .
  • Twinned Data Handling : For imperfect crystals, apply TwinRotMat in SHELXL to deconvolute overlapping reflections .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with neuronal nitric oxide synthase (nNOS)?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ using NADPH oxidation rates ( ). Include L-NAME as a positive control.
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in SH-SY5Y neuronal cells .
    • Data Table :
Assay TypeTargetIC₅₀ (µM)Selectivity (vs. eNOS)
NADPH OxidationnNOS0.15120-fold

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